molecular formula C16H25N3O2S B4538930 N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4538930
M. Wt: 323.5 g/mol
InChI Key: MELJWRODDSMEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that features a unique structure combining an adamantyl group, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the pyrazole and sulfonamide groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and laser-induced dehydrogenation have been explored for the synthesis of adamantane derivatives .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The adamantyl and pyrazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, as well as reducing agents such as hydrogen gas in the presence of a catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantanes, while substitution reactions can yield various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of N4-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with proteins, while the sulfonamide group can form strong interactions with enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the combination of its adamantyl, pyrazole, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-adamantyl)-1-ethyl-5-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S/c1-3-19-10(2)15(9-17-19)22(20,21)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h9,11-14,16,18H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELJWRODDSMEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
N~4~-(2-ADAMANTYL)-1-ETHYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.